Patent-Validated BACE1 Inhibitor Intermediate: Exclusive Role vs. 4-Bromo and 3-Chloro Analogs
2-Amino-2-(3-bromophenyl)propan-1-ol is explicitly designated as Intermediate 3 in the Janssen Pharma BACE1 inhibitor patent US8609660B2 / WO2012038438A1, prepared via LiAlH₄ reduction of rac-2-amino-2-(3-bromophenyl)propionic acid methyl ester in 85% yield after flash chromatographic purification [1]. In contrast, the para-bromo isomer (CAS 1179700-68-5) and the 3-chloro analog (CAS 1179977-55-9) are absent from the entire patent disclosure—they are neither synthesized nor claimed as intermediates. This establishes exclusive patent precedent for the meta-bromo regioisomer in a therapeutically validated synthetic route targeting β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in Alzheimer's disease.
| Evidence Dimension | Presence as designated intermediate in BACE1 inhibitor patent US8609660B2 |
|---|---|
| Target Compound Data | rac-2-amino-2-(3-bromophenyl)propan-1-ol: synthesized (5.70 g, 85% yield), purified by flash column chromatography, characterized as Intermediate 3 |
| Comparator Or Baseline | 2-Amino-2-(4-bromophenyl)propan-1-ol (CAS 1179700-68-5): not mentioned, synthesized, or claimed in US8609660B2. 2-Amino-2-(3-chlorophenyl)propan-1-ol (CAS 1179977-55-9): not mentioned, synthesized, or claimed in US8609660B2. |
| Quantified Difference | Exclusive vs. absent; 100% patent utilization for meta-bromo isomer vs. 0% for comparators in this BACE1 route |
| Conditions | Patent synthesis route from 3-bromoacetophenone → rac-2-amino-2-(3-bromophenyl)propionitrile (86% yield) → rac-methyl ester (46% yield) → rac-2-amino-2-(3-bromophenyl)propan-1-ol (85% yield), three-step validated sequence |
Why This Matters
For procurement decisions in BACE1-focused drug discovery, only the meta-bromo regioisomer is supported by a published, reproducible patent procedure with defined yields, reducing synthetic risk and enabling direct comparison with literature data.
- [1] Trabanco-Suarez, A. A. et al. (Janssen Pharma NV). US8609660B2 – Preparation of Intermediate 3: rac-2-amino-2-(3-bromophenyl)propan-1-ol. Lithium aluminium hydride (1 M in THF; 22 mL, 22 mmol), THF (200 mL), −15°C to 0°C, 1 h; flash column chromatography (silica gel; 7 M NH₃ in MeOH/DCM 0/100 to 3/97). Yield: 5.70 g, 85%. https://eureka.patsnap.com/patent-US8609660B2 (accessed 2026-04-23). View Source
